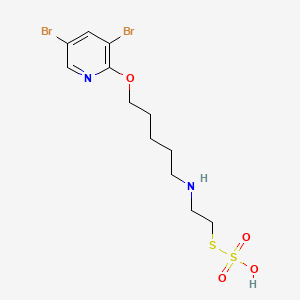
S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with the molecular formula C12H18Br2N2O4S2 and a molecular weight of 478.22 g/mol . This compound is characterized by the presence of a thiosulfate group, a dibromo-substituted pyridine ring, and an aminoethyl chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Dibromo-Pyridine Intermediate: The initial step involves the bromination of 2-pyridinol to obtain 3,5-dibromo-2-pyridinol.
Etherification: The dibromo-pyridinol is then reacted with 5-bromopentanol under basic conditions to form 5-(3,5-dibromo-2-pyridyloxy)pentanol.
Amination: The resulting compound is then subjected to amination with ethylenediamine to form 5-(3,5-dibromo-2-pyridyloxy)pentylamine.
Thiosulfation: Finally, the amine is reacted with thiosulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate derivatives.
Reduction: The dibromo groups can be reduced to form mono-bromo or non-bromo derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are typically used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfate derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, affecting their function.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate: This compound has a similar structure but with a methoxyphenyl group instead of a dibromo-pyridyloxy group.
S-[2-({5-[(3-Bromopyridin-2-yl)oxy]pentyl}amino)ethyl] hydrogen sulfurothioate: Another similar compound with a bromopyridinyl group.
Uniqueness
S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its dibromo-pyridyloxy group, which imparts distinct chemical properties and potential biological activities .
Propriétés
Numéro CAS |
41287-01-8 |
|---|---|
Formule moléculaire |
C12H18Br2N2O4S2 |
Poids moléculaire |
478.2 g/mol |
Nom IUPAC |
3,5-dibromo-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C12H18Br2N2O4S2/c13-10-8-11(14)12(16-9-10)20-6-3-1-2-4-15-5-7-21-22(17,18)19/h8-9,15H,1-7H2,(H,17,18,19) |
Clé InChI |
YSKCXFJVTRCGGD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Br)OCCCCCNCCSS(=O)(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


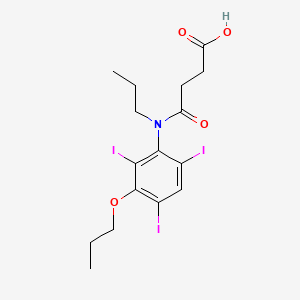
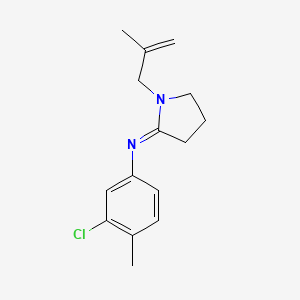
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)
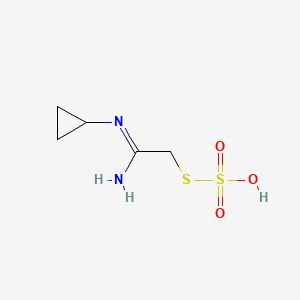
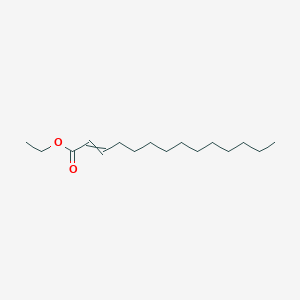


![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
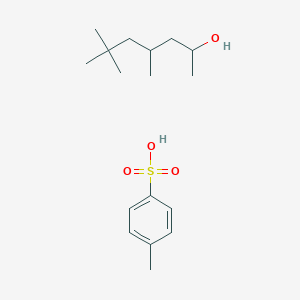

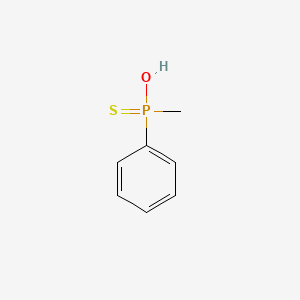
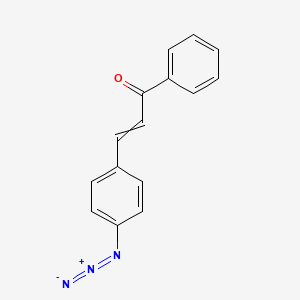
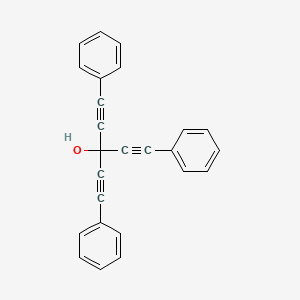
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
